Phenylmorpholines

Phenylmorpholines are a class of organic compounds featuring a phenyl group attached to a morpholine ring. These compounds exhibit unique chemical properties, making them valuable in various applications across the pharmaceutical and agricultural industries. The presence of both aromatic and heterocyclic functionalities allows for diverse functionalization possibilities through chemical modification, enhancing their utility as intermediates or active agents. Their solubility and reactivity profiles are favorable for synthetic transformations, enabling their use in drug discovery processes and pesticide development. Additionally, phenylmorpholines can display interesting biological activities, such as antifungal and antibacterial properties, which make them attractive targets for further investigation.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

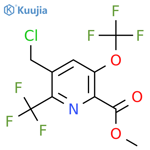

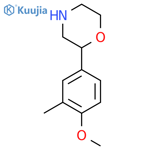

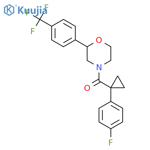

|

2-(2,6-dimethylphenyl)morpholine | 1555957-38-4 | C12H17NO |

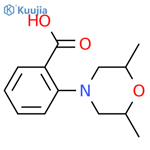

|

2-(2,6-Dimethylmorpholino)benzoic acid | 1021243-38-8 | C13H17NO3 |

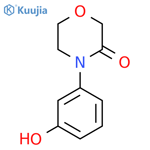

|

4-(3-hydroxyphenyl)morpholin-3-one | 1135039-29-0 | C10H11NO3 |

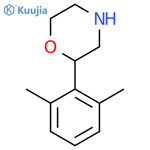

|

2-(4-methoxy-3-methylphenyl)morpholine | 1268096-43-0 | C12H17NO2 |

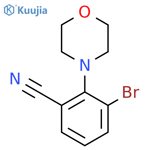

|

3-Bromo-2-morpholinobenzonitrile | 1774898-77-9 | C11H11BrN2O |

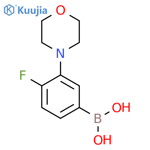

|

(4-Fluoro-3-morpholinophenyl)boronic acid | 1704073-35-7 | C10H13BFNO3 |

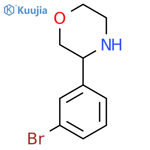

|

3-(3-Bromophenyl)morpholine | 1260665-00-6 | C10H12BrNO |

|

4-1-(4-fluorophenyl)cyclopropanecarbonyl-2-4-(trifluoromethyl)phenylmorpholine | 1351631-35-0 | C21H19F4NO2 |

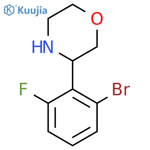

|

3-(2-BROMO-6-FLUOROPHENYL)MORPHOLINE | 1270570-15-4 | C10H11BrFNO |

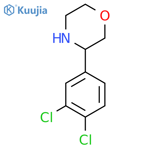

|

3-(3,4-DICHLOROPHENYL)MORPHOLINE | 1270525-46-6 | C10H11Cl2NO |

Verwandte Literatur

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Empfohlene Lieferanten

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte